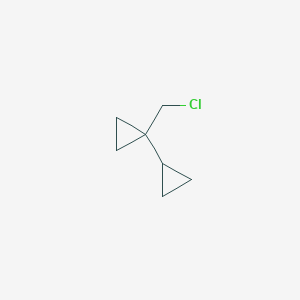
1-(Chloromethyl)-1-cyclopropylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-cyclopropylcyclopropane is an organic compound characterized by the presence of a chloromethyl group attached to a cyclopropyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclopropane typically involves the chloromethylation of cyclopropyl derivatives. One common method includes the reaction of cyclopropylmethanol with thionyl chloride (SOCl2) under controlled conditions to introduce the chloromethyl group. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) can enhance the reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form cyclopropylcarboxylic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the chloromethyl group can yield cyclopropylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents in acidic or basic media.
Reduction: Metal hydrides in anhydrous solvents.
Major Products:
- Substituted cyclopropyl derivatives.
- Cyclopropylcarboxylic acids.
- Cyclopropylmethanol.
科学研究应用
1-(Chloromethyl)-1-cyclopropylcyclopropane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the cyclopropyl ring.
相似化合物的比较
Cyclopropylmethanol: Similar structure but lacks the chloromethyl group.
Cyclopropylcarboxylic Acid: Contains a carboxyl group instead of a chloromethyl group.
1,1-Bis(chloromethyl)cyclopropane: Contains two chloromethyl groups attached to the cyclopropyl ring.
Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclopropane is unique due to the presence of both a cyclopropyl ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C7H11Cl |
|---|---|
分子量 |
130.61 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-cyclopropylcyclopropane |
InChI |
InChI=1S/C7H11Cl/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2 |
InChI 键 |
VPEVRNQMLNHHIO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13201792.png)

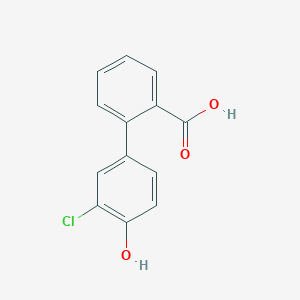

![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol](/img/structure/B13201809.png)
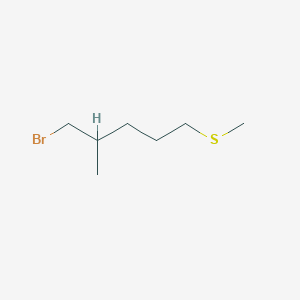

![[1-(Aminomethyl)-4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B13201837.png)
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)

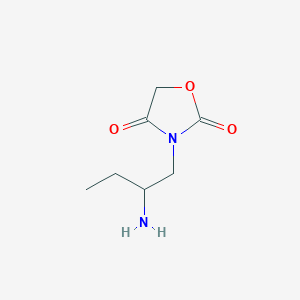
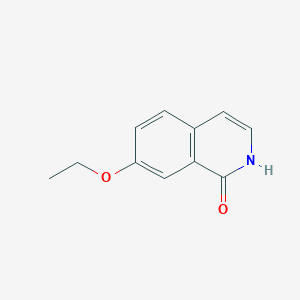
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
